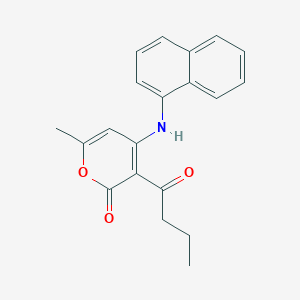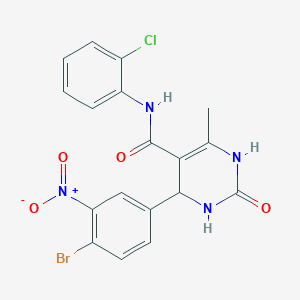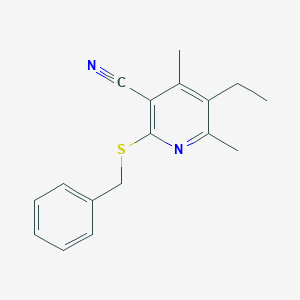
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as BNTX or BNTX hydrochloride, is a chemical compound that belongs to the pyranone family. It has been extensively studied for its potential use as a research tool in the field of neuroscience. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction processes.
作用機序
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The delta opioid receptor is involved in the modulation of pain, mood, and reward processes. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one binds to the receptor with high affinity and blocks the action of endogenous delta opioid peptides, such as enkephalins and endorphins.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to produce a number of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one blocks the effects of delta opioid agonists, such as analgesia, euphoria, and respiratory depression. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been shown to attenuate the development of morphine tolerance and dependence, suggesting a potential therapeutic use in opioid addiction. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in various brain regions.
実験室実験の利点と制限
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has several advantages as a research tool, including its high potency and selectivity for the delta opioid receptor, its ability to block the effects of endogenous delta opioid peptides, and its potential therapeutic use in opioid addiction. However, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one also has some limitations, such as its relatively low solubility in water and its potential off-target effects on other receptors or ion channels.
将来の方向性
There are several future directions for the research on 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. One direction is to investigate the role of delta opioid receptors in various physiological and pathological processes, such as pain, mood, addiction, and neurodegenerative diseases. Another direction is to develop more potent and selective delta opioid receptor antagonists, with improved pharmacokinetic properties and fewer off-target effects. Finally, 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one could be used as a lead compound for the development of new drugs for the treatment of opioid addiction and other disorders.
合成法
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 1-naphthylamine and ethyl acetoacetate to form 1-(1-naphthyl)-2-acetyl-1-ethanol. This intermediate is then reacted with butyryl chloride to yield 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. The final product can be purified by recrystallization or chromatography.
科学的研究の応用
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used extensively as a research tool to study the role of delta opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the delta opioid receptor, with little or no affinity for other opioid receptors. 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used to investigate the role of delta opioid receptors in pain modulation, mood regulation, addiction processes, and other physiological functions.
特性
IUPAC Name |
3-butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-7-18(22)19-17(12-13(2)24-20(19)23)21-16-11-6-9-14-8-4-5-10-15(14)16/h4-6,8-12,21H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMFLRDXROYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5183133.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5183143.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)